
1,3-Benzothiazole-2-carbonitrile
Overview
Description
1,3-Benzothiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C₈H₄N₂S. It is a derivative of benzothiazole, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole-2-carbonitrile can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with cyanogen bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or acetonitrile at elevated temperatures (60-80°C) for several hours.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonitrile group undergoes nucleophilic attacks, facilitating the synthesis of functionalized derivatives:
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Amide Formation : Reaction with primary or secondary amines in the presence of catalytic bases yields amidine derivatives. For example, treatment with ethylenediamine produces cyclic amidines .
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Imidate Synthesis : Alcohols react with the nitrile group under acidic conditions to form imidate esters, which are intermediates for further functionalization .
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Carboxylic Acid Derivatives : Hydrolysis with aqueous HCl or H₂SO₄ converts the nitrile to a carboxylic acid, which can be esterified with alcohols .
Acidic Hydrolysis and Decarboxylation
Under strongly acidic conditions (e.g., HCl or HBr), 1,3-benzothiazole-2-carbonitrile undergoes a hydrolysis-decarboxylation cascade:
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Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid.
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Decarboxylation : Subsequent heating eliminates CO₂, generating a reactive intermediate amenable to arylation at the C2 position via CH-activation methods .
This pathway enables modular access to 2-arylbenzothiazoles, valuable in medicinal chemistry .
Cyclization Reactions
The compound participates in palladium-catalyzed cyclizations to form fused heterocycles:
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Pd/Cu-Mediated Cyclization : Reaction with N-arylcyanothioformamides in the presence of Pd(OAc)₂ and CuI generates 2-cyanobenzothiazoles. This method is efficient for constructing benzothiazole cores in drug candidates .
Comparative Reaction Table
Mechanistic Insights
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Nucleophilic Attack : The nitrile’s electrophilic carbon is susceptible to nucleophiles like amines or alkoxides, forming tetrahedral intermediates that collapse to release NH₃ or H₂O .
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Decarboxylation Pathway : Protonation of the carboxylic acid intermediate facilitates CO₂ loss, generating a benzothiazolyl radical that undergoes coupling reactions .
Industrial and Synthetic Relevance
The reactivity of this compound is exploited in:
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Drug Discovery : Modular synthesis of kinase inhibitors and antiproliferative agents .
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Material Science : Preparation of luminescent materials via functionalization at the C2 position .
This compound’s versatility underscores its importance in organic synthesis and pharmaceutical research.
Scientific Research Applications
Medicinal Chemistry
1,3-Benzothiazole-2-carbonitrile and its derivatives are known for their therapeutic potential. They exhibit a range of biological activities, making them valuable in drug discovery.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, Srivastava et al. (2019) reported that derivatives of benzothiazole showed significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. A study by Sadhasivam et al. (2015) found that certain benzothiazole derivatives exhibited potent inhibition of cyclooxygenase enzymes, indicating their potential as anti-inflammatory agents .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. It can be employed in various reactions to generate complex molecules.
Electrochemical Synthesis
Recent advancements in electrochemical methods have allowed for the efficient synthesis of this compound through oxidative cyanation techniques. Morikoshi et al. (2023) described a method using trimethylsilyl cyanide in an electrochemical setup, yielding moderate amounts of the target compound .
Palladium-Catalyzed Reactions
Another significant synthetic application involves palladium-catalyzed reactions for the cyclization of substrates containing cyanothioformamides to produce benzothiazole derivatives. This method highlights the compound's role in forming complex heterocycles .
Material Science
Beyond its pharmaceutical applications, this compound is also utilized in material science.
Dye and Pigment Production
The compound's unique structural properties allow it to be used in the synthesis of dyes and pigments, which are important in various industrial applications.
Photovoltaic Materials
Research has indicated that benzothiazole derivatives can enhance the performance of organic photovoltaic devices due to their electronic properties .
Data Tables
Here are some summarized findings on the applications of this compound:
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study conducted by Bele et al., several benzothiazole derivatives were synthesized and tested against common microbial strains. The results indicated that certain modifications to the benzothiazole structure significantly enhanced antimicrobial activity compared to standard antibiotics like Ciprofloxacin .
Case Study 2: Electrochemical Synthesis Optimization
Morikoshi et al.'s research focused on optimizing electrochemical conditions for synthesizing this compound using trimethylsilyl cyanide as a cyanide source. The study provided insights into reaction parameters that influence yield and selectivity, showcasing the compound's synthetic versatility .
Mechanism of Action
The mechanism of action of 1,3-benzothiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial growth and survival.
Pathways Involved: It interferes with bacterial DNA replication and protein synthesis, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
1,3-Benzothiazole-2-carbonitrile can be compared with other similar compounds, such as:
Benzothiazole: The parent compound, which lacks the carbonitrile group.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
2-Mercaptobenzothiazole: A derivative with a thiol group at the 2-position.
Uniqueness
This compound is unique due to its carbonitrile group, which imparts distinct reactivity and biological activity compared to other benzothiazole derivatives. This makes it a valuable compound for various applications in research and industry .
Biological Activity
1,3-Benzothiazole-2-carbonitrile is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its antimicrobial, anticancer, and antioxidant activities, supported by relevant studies and data.
Overview of this compound
This compound (C8H4N2S) is a heterocyclic compound characterized by a benzothiazole ring with a cyano group at the 2-position. The structural features of this compound contribute to its pharmacological potential, making it a valuable scaffold in drug design.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of derivatives containing the benzothiazole moiety. For instance:
- A study synthesized various benzothiazole derivatives, including this compound, and evaluated their activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited significant antibacterial activity, with some showing effectiveness comparable to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
Compound | S. aureus | E. coli | P. aeruginosa | C. tropicalis |
---|---|---|---|---|
GG4 | +++ | - | +++ | ++ |
GG5 | + | - | - | ++ |
GG6 | - | - | - | + |
GG7 | - | - | - | ++ |
GG8 | - | - | - | - |
The presence of electron-withdrawing groups in some derivatives enhanced their antibacterial activity significantly .
Anticancer Activity
The anticancer potential of this compound has been extensively studied. Research indicates that compounds derived from this structure can induce apoptosis in various cancer cell lines:
- A series of synthesized benzothiazole derivatives were tested against multiple cancer cell lines, including NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon). Compounds exhibited IC50 values ranging from 3.04 to 10.20 μmol L, indicating potent cytotoxicity compared to doxorubicin .
Table 2: Cytotoxicity of Benzothiazole Derivatives Against Cancer Cell Lines
Compound | IC50 (NCI-H460) | IC50 (HepG2) | IC50 (HCT-116) |
---|---|---|---|
5a | 3.61 μmol L | 3.14 μmol L | 4.20 μmol L |
5d | 3.04 μmol L | 3.20 μmol L | 3.38 μmol L |
Doxorubicin | Reference | Reference | Reference |
The structure-activity relationship (SAR) studies revealed that modifications on the benzothiazole ring significantly influenced the anticancer activity, with specific substituents enhancing efficacy against tumor cells .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound also exhibits antioxidant activity:
- Compounds derived from this scaffold showed remarkable ability to scavenge free radicals and inhibit lipid peroxidation in biological systems. For example, certain derivatives demonstrated inhibition percentages exceeding that of Trolox in assays measuring antioxidant capacity .
Table 3: Antioxidant Activity of Benzothiazole Derivatives
Compound | Inhibition (%) |
---|---|
7a | 91.2 |
7d | 92.8 |
9d | 90.4 |
Trolox | 89.5 |
Case Studies
Several case studies highlight the significance of benzothiazole derivatives in drug development:
- A study focused on the synthesis and evaluation of ortho-hydroxy-N-acylhydrazone benzothiazoles found that compound 18e exhibited an EC50 value for procaspase-3 activation at just 0.31 µM, indicating strong potential for anticancer applications .
- Another investigation into the anti-tubercular properties of benzothiazoles revealed that specific derivatives demonstrated superior efficacy compared to standard treatments like isoniazid, suggesting their potential as novel therapeutic agents against tuberculosis .
Q & A
Q. Basic: What are the standard synthetic routes for 1,3-Benzothiazole-2-carbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of substituted thioureas or through nucleophilic substitution. For example, 6-methoxy-1,3-benzothiazole-2-carbonitrile (CAS 943-03-3) is synthesized by cyclizing 2-cyano-6-methoxybenzothiazole using thiourea derivatives under reflux in ethanol, achieving yields of 65–75% . Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst choice (e.g., iodine or base) critically impact cyclization efficiency. Lower yields (<50%) are observed in non-polar solvents due to incomplete ring closure .
Q. Basic: What spectroscopic methods are recommended for characterizing this compound derivatives?
Key techniques include:
- IR spectroscopy : Confirm the presence of the nitrile group (C≡N stretch at ~2200–2250 cm⁻¹) and thiazole ring (C-S-C absorption at 650–750 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and substituents (e.g., methoxy groups at δ ~3.9 ppm). ¹³C NMR identifies the nitrile carbon (~115 ppm) and thiazole carbons .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 190 for 6-methoxy derivatives) and fragmentation patterns validate structural integrity .
Q. Basic: How should this compound be stored to prevent degradation?
Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to minimize hydrolysis of the nitrile group. Avoid exposure to moisture, as hydrolysis can generate benzothiazole-2-carboxylic acid derivatives, which alter reactivity . Stability studies indicate a shelf life of 12–18 months under these conditions .
Q. Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives like 6-amino-1,3-benzothiazole-2-carbonitrile?
Discrepancies in bioactivity (e.g., antimicrobial or antitumor results) may arise from impurity profiles or assay conditions. For example, 6-amino derivatives (CAS 19759-66-1) synthesized via Pd-catalyzed amination often retain trace palladium, which can interfere with bioassays . Mitigation strategies include:
- Purification : Use preparative HPLC or recrystallization to achieve ≥98% purity.
- Control experiments : Compare activity of purified samples with and without Pd scavengers (e.g., thiourea).
- Standardized assays : Replicate studies under identical pH, temperature, and cell culture conditions .
Q. Advanced: What strategies optimize the synthesis of 6-hydroxy-1,3-benzothiazole-2-carbonitrile (CAS 939-69-5) while minimizing side reactions?
The hydroxyl group at position 6 is prone to oxidation during synthesis. To suppress this:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during cyclization, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
- Low-temperature reactions : Perform nitrile introduction at 0–5°C to reduce oxidative dimerization.
- Catalytic systems : Employ Cu(I) catalysts (e.g., CuCN) instead of harsh bases to improve regioselectivity .
Q. Advanced: How can researchers analyze and address degradation products in long-term stability studies?
Degradation pathways include hydrolysis (forming carboxylic acids) and photolytic cleavage. For stability testing:
- Forced degradation : Expose samples to heat (60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks.
- Analytical tools : Use LC-MS to identify degradation products (e.g., m/z 176 for hydrolyzed 6-hydroxy derivatives) .
- Mitigation : Add stabilizers like BHT (butylated hydroxytoluene) to formulations and use amber glass for light-sensitive samples .
Q. Advanced: What computational methods aid in predicting the reactivity of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution patterns. Key parameters:
- Frontier molecular orbitals : HOMO-LUMO gaps predict sites for nucleophilic/electrophilic attacks (e.g., nitrile carbon as an electrophilic center) .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, guiding solvent selection for reactions .
Q. Basic: What safety precautions are essential when handling this compound derivatives?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (PEL: 5 mg/m³).
- Spill management : Neutralize spills with 10% sodium bicarbonate and adsorb with vermiculite .
Q. Advanced: How do substituent positions (e.g., 6-methoxy vs. 6-amino) influence the electronic properties of the benzothiazole core?
Electron-donating groups (e.g., -OCH₃, -NH₂) at position 6 increase ring electron density, enhancing nucleophilic aromatic substitution (NAS) at position 2. For example:
- 6-methoxy derivatives : Activate the nitrile group for coupling reactions (e.g., Suzuki-Miyaura).
- 6-amino derivatives : Facilitate hydrogen bonding in biological targets, improving binding affinity .
Q. Advanced: What methodologies validate the purity of this compound in complex matrices (e.g., biological samples)?
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (detection at 254 nm) to resolve impurities.
- ICP-MS : Detect residual metal catalysts (e.g., Pd < 10 ppm) .
- NMR spiking : Add authentic standards to confirm peak assignments in mixtures .
Properties
IUPAC Name |
1,3-benzothiazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHQUNLVWOAJQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348576 | |
Record name | 1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2602-85-9 | |
Record name | 1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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